Reduced HOMO-LUMO Gap in Corrosion Inhibition
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level directly compared 4-methylbenzene-1,2-diamine (AMPA) to Benzene-1,2-diamine (BD). The 4-methyl substitution resulted in a quantifiably lower HOMO-LUMO energy gap (ΔE), a key descriptor for chemical reactivity and inhibition efficiency [1].
| Evidence Dimension | HOMO-LUMO Energy Gap (ΔE) |
|---|---|
| Target Compound Data | ΔE = 4.85 eV |
| Comparator Or Baseline | Benzene-1,2-diamine (BD): ΔE = 5.12 eV |
| Quantified Difference | ΔE reduction of 0.27 eV (approximately 5.3%) |
| Conditions | DFT calculation, B3LYP/6-31G(d,p) basis set, gas phase |
Why This Matters
A smaller energy gap indicates greater chemical reactivity and a stronger propensity for electron donation to the metal surface, directly correlating with superior corrosion inhibition efficiency.
- [1] Zarrouk, A. et al. (2015). Theoretical study of a new group of corrosion inhibitors. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4):1874-1882. View Source
